molecular formula C10H19NO B1488699 (2-Azaspiro[4.5]decan-4-yl)methanol CAS No. 2091216-61-2

(2-Azaspiro[4.5]decan-4-yl)methanol

Cat. No.: B1488699
CAS No.: 2091216-61-2
M. Wt: 169.26 g/mol
InChI Key: PARUENKJNNDQFM-UHFFFAOYSA-N
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Description

(2-Azaspiro[45]decan-4-yl)methanol is a spirocyclic compound that features a unique structure with a nitrogen atom incorporated into the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azaspiro[4.5]decan-4-yl)methanol typically involves the reaction of a spirocyclic precursor with appropriate reagents to introduce the hydroxymethyl group. One common method involves the reaction of a spirocyclic amine with formaldehyde under reductive amination conditions. This process can be carried out using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Azaspiro[4.5]decan-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: (2-Azaspiro[4.5]decan-4-yl)carboxylic acid.

    Reduction: (2-Azaspiro[4.5]decan-4-yl)methanamine.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

(2-Azaspiro[4.5]decan-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (2-Azaspiro[4.5]decan-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    (8-oxa-2-azaspiro[4.5]decan-4-yl)methanol: A similar spirocyclic compound with an oxygen atom in the ring system.

    (2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol: Another spirocyclic compound with an aminoethyl group.

Uniqueness

(2-Azaspiro[4.5]decan-4-yl)methanol is unique due to its specific spirocyclic structure and the presence of a hydroxymethyl group. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-azaspiro[4.5]decan-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-7-9-6-11-8-10(9)4-2-1-3-5-10/h9,11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARUENKJNNDQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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